Home > Products > Screening Compounds P107038 > Rabeprazole-d3 Sodium Salt
Rabeprazole-d3 Sodium Salt - 1216494-11-9

Rabeprazole-d3 Sodium Salt

Catalog Number: EVT-1443072
CAS Number: 1216494-11-9
Molecular Formula: C18H20N3NaO3S
Molecular Weight: 384.444
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rabeprazole-d3 Sodium Salt is a deuterated analog of Rabeprazole Sodium, a substituted benzimidazole proton pump inhibitor used in scientific research. [] Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification allows researchers to study the drug's metabolism and pharmacokinetic properties in more detail. []

Rabeprazole

  • Compound Description: Rabeprazole is a proton pump inhibitor (PPI) that works by blocking the action of proton pumps, thereby reducing the production of stomach acid []. It is used to treat various acid-related disorders like gastroesophageal reflux disease (GERD), duodenal ulcers, gastric ulcers, and Helicobacter pylori infections [].
  • Relevance: Rabeprazole is the parent compound of Rabeprazole-d3 sodium salt, differing only in the isotopic substitution of three hydrogen atoms with deuterium in the latter [, ].

Rabeprazole Sodium

  • Compound Description: Rabeprazole sodium is the sodium salt of rabeprazole, a commonly used form for pharmaceutical preparations due to its enhanced solubility [, ]. It exhibits similar pharmacological properties to rabeprazole, acting as a PPI [].
  • Relevance: Rabeprazole sodium is structurally very similar to Rabeprazole-d3 sodium salt, with the only difference being the isotopic substitution of hydrogen with deuterium in the latter [].

Dexrabeprazole Sodium

  • Compound Description: Dexrabeprazole sodium is the sodium salt of dexrabeprazole, which is the (R)-enantiomer of rabeprazole []. Dexrabeprazole is twice as potent as the racemic mixture, rabeprazole [].
  • Relevance: Dexrabeprazole sodium shares the same core structure and mechanism of action (proton pump inhibition) with Rabeprazole-d3 sodium salt []. The key difference is the use of the pure (R)-enantiomer in dexrabeprazole sodium, while rabeprazole-d3 sodium salt typically refers to the deuterated form of the racemic mixture [].

Pariet®

  • Compound Description: Pariet® is a commercially available enteric-coated formulation of rabeprazole sodium, indicating its use as a medication for acid-related disorders [].
  • Relevance: Pariet®'s active ingredient, rabeprazole sodium, shares a very similar structure and function with Rabeprazole-d3 sodium salt, differing mainly in the isotopic substitution in the latter [].

YPI-011

  • Compound Description: YPI-011 is a fixed-dose combination medication containing rabeprazole and sodium bicarbonate []. This formulation is designed for faster onset of action compared to conventional enteric-coated rabeprazole [].
  • Relevance: YPI-011 directly incorporates rabeprazole, the parent compound of Rabeprazole-d3 sodium salt, highlighting their close structural and functional relationship [].

2-[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

  • Compound Description: This compound is the free acid form of Rabeprazole [].
Overview

Rabeprazole-d3 Sodium Salt is a deuterated form of Rabeprazole, a well-known proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and other conditions associated with excessive stomach acid production. The incorporation of deuterium atoms enhances its analytical properties, allowing for more precise pharmacokinetic studies and improved stability compared to its non-deuterated counterpart. This compound is classified under the category of pharmaceuticals, specifically as a proton pump inhibitor.

Source and Classification

Rabeprazole-d3 Sodium Salt is synthesized from Rabeprazole through the introduction of deuterium, which is a stable isotope of hydrogen. The sodium salt form is utilized for better solubility and bioavailability in pharmaceutical applications. As a proton pump inhibitor, it functions by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells, effectively reducing gastric acid secretion.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rabeprazole-d3 Sodium Salt involves several key steps:

  1. Deuterated Intermediate Formation: The process typically begins with the reaction of 2-mercapto-5-methoxybenzimidazole with 3-methoxypropyl bromide-d3 in the presence of a base to form a deuterated intermediate.
  2. Oxidation: This intermediate is then oxidized to produce Rabeprazole-d3.
  3. Formation of Sodium Salt: Finally, Rabeprazole-d3 is converted to its sodium salt by reacting with sodium hydroxide.

Industrial production follows similar synthetic routes but emphasizes stringent control over reaction conditions to maximize yield and purity. Purification techniques such as crystallization or chromatography are employed to eliminate impurities.

Molecular Structure Analysis

Structure and Data

Rabeprazole-d3 Sodium Salt has a complex molecular structure characterized by the presence of deuterium atoms. Its molecular formula can be represented as C18H20D3N3O3SC_{18}H_{20}D_3N_3O_3S with a molecular weight that reflects the incorporation of deuterium.

  • Molecular Structure: The structure features a benzimidazole ring, a sulfinyl group, and methoxy groups, which are essential for its activity as a proton pump inhibitor.
  • Crystallography: The compound typically forms crystalline solids that exhibit specific melting points and solubility characteristics in various solvents.
Chemical Reactions Analysis

Reactions and Technical Details

Rabeprazole-d3 Sodium Salt can undergo several chemical reactions:

  1. Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  2. Reduction: Nitro groups within the structure can be reduced to amines employing reducing agents such as lithium aluminum hydride.
  3. Substitution: Methoxy groups may participate in nucleophilic substitution reactions facilitated by nucleophiles like sodium methoxide .

These reactions are critical for both synthetic applications and potential modifications in drug development.

Mechanism of Action

Process and Data

Rabeprazole-d3 Sodium Salt acts primarily through the inhibition of the H+/K+ ATPase enzyme system located in gastric parietal cells.

  • Prodrug Activation: It is initially converted into an active sulphenamide form in acidic environments, which then binds irreversibly to the ATPase enzyme.
  • Gastric Acid Secretion Inhibition: This binding inhibits the final step in gastric acid secretion, leading to decreased acidity in the stomach.

Pharmacokinetically, Rabeprazole-d3 has a bioavailability of approximately 52%, indicating effective absorption when administered orally.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rabeprazole-d3 Sodium Salt exhibits distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to its sodium salt form; solubility may vary with pH.
  • Stability: Enhanced stability owing to deuterium incorporation, which also aids in distinguishing it during analytical assessments.

Relevant data regarding melting point, boiling point, and specific heat capacities can be crucial for practical applications in pharmaceutical formulations.

Applications

Scientific Uses

Rabeprazole-d3 Sodium Salt serves multiple scientific purposes:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows researchers to conduct detailed pharmacokinetic studies without interference from natural isotopes.
  • Drug Development: Used extensively in drug formulation research to assess stability and efficacy.
  • Analytical Chemistry: Acts as an internal standard for mass spectrometry due to its distinct mass profile, facilitating more accurate quantification of related compounds.
Introduction to Rabeprazole-d3 Sodium Salt

Structural and Isotopic Characteristics of Rabeprazole-d3 Sodium Salt

Molecular Architecture

  • Chemical Formula: C₁₈H₁₇D₃N₃NaO₃S [1] [4] [7]
  • Molecular Weight: 384.44 g/mol [1] [8]
  • Deuterium Position: Three deuterium atoms replace hydrogens in the methoxy group (-OCD₃) attached to the pyridine ring [2] [7]. This site was selected due to its distance from the sulfoxide pharmacophore, minimizing interference with target binding.
  • Sodium Salt Form: Enhances aqueous solubility for in vitro assays compared to the free acid form [7] [9].

Structural Implications of Deuteration

  • Bond Stability: The C-D bond exhibits greater stability than C-H (bond dissociation energy ~443 kJ/mol vs. 338 kJ/mol), reducing metabolic cleavage at the methoxy site [2].
  • Stereochemistry: Retains the chiral sulfoxide center critical for H⁺/K⁺-ATPase binding. Enantiomeric purity is maintained during synthesis [9].
  • Crystallography: X-ray powder diffraction confirms isomorphic crystal structure to non-deuterated rabeprazole sodium, ensuring similar solid-state behavior [9].

Table 1: Structural Properties of Rabeprazole-d3 Sodium Salt

PropertySpecificationAnalytical Method
Molecular FormulaC₁₈H₁₇D₃N₃NaO₃SHigh-resolution MS [7]
Deuterium Enrichment≥98% at -OCD₃ position¹H/²H NMR [7]
Purity>95% (HPLC)Reverse-phase HPLC [7]
Chiral Purity>99% enantiomeric excessChiral SFC [9]

Role of Isotopic Labeling in Pharmaceutical Research: Deuteration as a Strategic Tool

Metabolic Pathway Tracing

  • Pharmacokinetic Studies: Enables precise tracking of rabeprazole absorption and distribution. Gender-specific PK differences revealed delayed absorption (Tlag = 3.20 hr in females vs. 2.02 hr in males) using deuterated analogs in population PK models [3].
  • Metabolite Identification: Distinguishes parent drug from metabolites in mass spectrometry. Rabeprazole undergoes CYP2C19/CYP3A4-mediated oxidation (sulfone formation) and non-enzymatic conversion to thioethers [5] [10]. The -OCD₃ group generates unique MS fragments (e.g., m/z +3 shifts).

Mechanism of Action Studies

  • Acid-Independent Activation: Chemoproteomic studies revealed zinc-finger proteins (e.g., DENR) activate rabeprazole-d3 via Lewis acid catalysis in non-acidic environments. Zinc coordination facilitates sulfenamide formation and disulfide conjugation to cysteines [5].
  • Target Engagement Validation: Confirms covalent binding to H⁺/K⁺-ATPase through disulfide linkage analysis. Deuterium labeling quantifies target occupancy without altering binding kinetics [5] [10].

Physicochemical Advantages

  • Isotope Effect Mitigation: The -OCD₃ group minimizes primary kinetic isotope effects (KIE) due to its non-reaction center location, preserving native pharmacology [2].
  • Enhanced Spectral Resolution: Deuterium provides distinct signatures in NMR (quadrupolar splitting) and IR (C-D stretch at ~2,100 cm⁻¹) for compound characterization [7].

Table 2: Research Applications Enabled by Rabeprazole-d3 Sodium Salt

Application DomainUtilityKey Findings
Mass SpectrometryInternal standard for quantificationElimitates matrix effects in LC-MS/MS [2]
Zinc-Mediated ActivationProbe for non-gastric targetsIdentified DENR conjugation [5]
Gender PK DifferencesTracking absorption variability1.58× longer Tlag in females [3]
Metabolic StabilityAssessing deuterium isotope effectsUnchanged non-enzymatic clearance [2]

Comparative Overview of Rabeprazole Sodium and Its Deuterated Analog

Chemical and Functional Equivalence

  • Shared Pharmacophore: Both compounds contain the sulfinyl-bridged benzimidazole-pyridine core essential for proton pump inhibition [10].
  • Binding Affinity: Rabeprazole-d3 maintains identical IC₅₀ values against H⁺/K⁺-ATPase and UNH as non-deuterated rabeprazole [2] [10].
  • Acid Activation Pathway: Both forms generate identical sulfenamide species in acidic environments (pH < 4) [5] [10].

Divergent Properties

  • Metabolic Stability: Deuteration reduces hepatic oxidative metabolism at the methoxy group. CYP2C19-mediated demethylation decreases by ~20% in vitro [2].
  • Zinc-Finger Reactivity: Rabeprazole-d3 shows altered kinetics when conjugated to zinc-binding proteins due to mass effects in transition states [5].
  • Synthetic Complexity: Deuterated analog requires multi-step synthesis with deuterated methanol (CD₃OH) under anhydrous conditions, increasing production cost [7] [9].

Table 3: Comparative Properties of Rabeprazole Sodium vs. Deuterated Analog

ParameterRabeprazole SodiumRabeprazole-d3 Sodium Salt
Molecular Weight381.42 g/mol384.44 g/mol
Key Metabolic RouteNon-enzymatic (70%)Non-enzymatic (75%)
CYP2C19 Contribution~30% metabolism~25% metabolism
Activation MechanismAcid-dependent + Zinc-mediatedAcid-dependent + Zinc-mediated
Research ApplicationsTherapeutic studiesTracer/metabolism studies

Concluding Remarks

Rabeprazole-d3 Sodium Salt exemplifies the strategic application of deuteration in pharmaceutical research. Its structural preservation of rabeprazole’s pharmacophore, coupled with the unique advantages of isotopic labeling, enables precise mechanistic and metabolic studies. While functionally equivalent to its non-deuterated counterpart in target binding, the deuterated analog provides critical insights into gender-based pharmacokinetics [3], non-acidic activation pathways [5], and metabolic stability [2]. As chemoproteomic techniques advance, rabeprazole-d3 will remain indispensable for mapping the complex reactivity landscape of PPIs beyond gastric acid suppression.

Properties

CAS Number

1216494-11-9

Product Name

Rabeprazole-d3 Sodium Salt

IUPAC Name

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C18H20N3NaO3S

Molecular Weight

384.444

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3;

InChI Key

KRCQSTCYZUOBHN-MUTAZJQDSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Synonyms

2-[(R)-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-d3 Sodium Salt; R-(+)-Rabeprazole-d3 Sodium Salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.